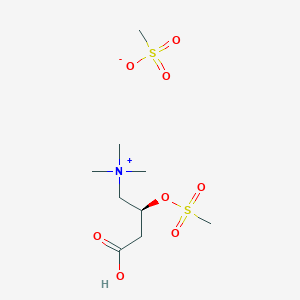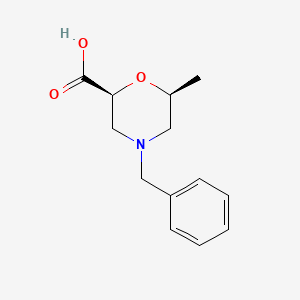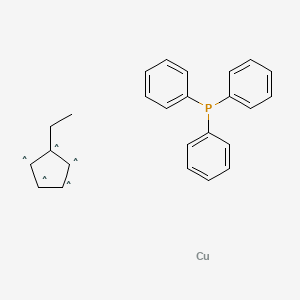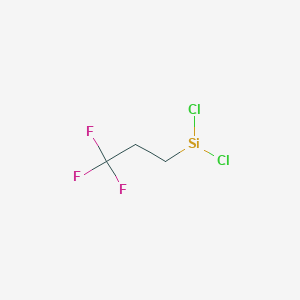
Dichloro (3,3,3-tri-fluoropropyl) silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro (3,3,3-tri-fluoropropyl) silane: is an organosilicon compound with the molecular formula C3H4Cl2F3Si. It is characterized by the presence of a 3,3,3-trifluoropropyl group attached to a silicon atom, which is also bonded to two chlorine atoms. This compound is known for its reactivity and is widely used in various chemical syntheses and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Dichloro (3,3,3-tri-fluoropropyl) silane can be synthesized through the reaction of 3,3,3-trifluoropropyl magnesium bromide with silicon tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
CF3CH2CH2MgBr+SiCl4→CF3CH2CH2SiCl2+MgBrCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .
化学反応の分析
Types of Reactions: Dichloro (3,3,3-tri-fluoropropyl) silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols to form corresponding silanes.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes to form siloxane bonds, which are important in the production of silicone polymers.
Common Reagents and Conditions:
Alcoholysis: Reaction with methanol to form methoxysilanes.
Aminolysis: Reaction with amines to form aminosilanes.
Hydrolysis: Reaction with water under acidic or basic conditions.
Major Products Formed:
Methoxysilanes: Formed from alcoholysis reactions.
Aminosilanes: Formed from aminolysis reactions.
Siloxanes: Formed from condensation reactions.
科学的研究の応用
Dichloro (3,3,3-tri-fluoropropyl) silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes, which are important in the production of specialty polymers and coatings.
Biology: Employed in the modification of surfaces to create hydrophobic or hydrophilic properties, which can be useful in various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
作用機序
The mechanism of action of dichloro (3,3,3-tri-fluoropropyl) silane involves the reactivity of the silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to the formation of various silane derivatives. The trifluoropropyl group imparts unique properties to the compound, such as increased hydrophobicity and thermal stability. The molecular targets and pathways involved in its reactions are primarily related to the formation and breaking of silicon-oxygen and silicon-carbon bonds .
類似化合物との比較
Trichloro (3,3,3-trifluoropropyl) silane: Contains an additional chlorine atom compared to dichloro (3,3,3-tri-fluoropropyl) silane.
Dichloro (methyl) (3,3,3-trifluoropropyl) silane: Contains a methyl group instead of a hydrogen atom.
Uniqueness: this compound is unique due to its specific combination of trifluoropropyl and dichlorosilane functionalities. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
特性
分子式 |
C3H4Cl2F3Si |
|---|---|
分子量 |
196.05 g/mol |
InChI |
InChI=1S/C3H4Cl2F3Si/c4-9(5)2-1-3(6,7)8/h1-2H2 |
InChIキー |
ZPXONLMTMOLCMR-UHFFFAOYSA-N |
正規SMILES |
C(C[Si](Cl)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



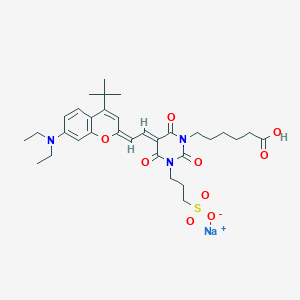
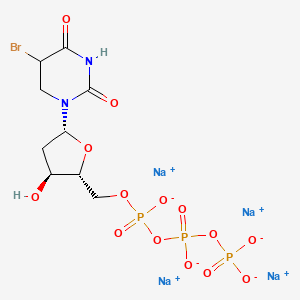
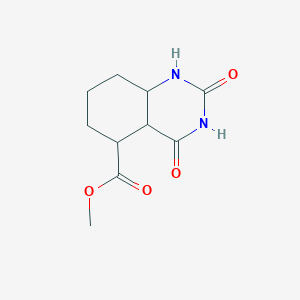
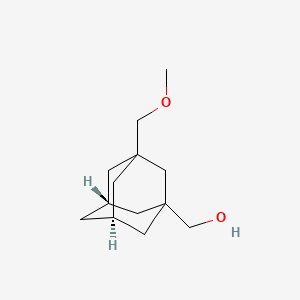
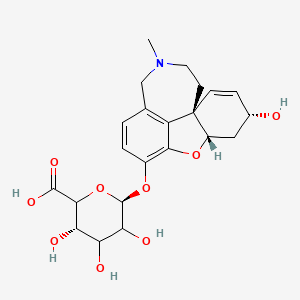
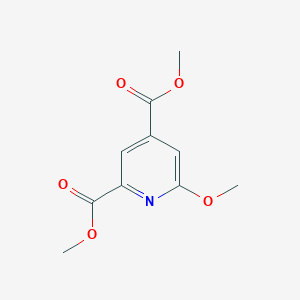


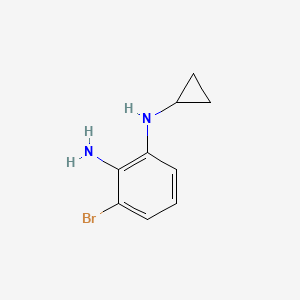
![D-Phenylalanyl-N-[(3s)-6-Carbamimidamido-1-Chloro-2-Oxohexan-3-Yl]-L-Phenylalaninamide](/img/structure/B12336198.png)
